molecular formula C20H32O3 B142560 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) CAS No. 130675-14-8

2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)

Cat. No.: B142560
CAS No.: 130675-14-8
M. Wt: 320.5 g/mol
InChI Key: DTOYIIPWMBSADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) is an organic compound with a complex structure that includes benzyloxy, dimethyl, vinyl, and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) typically involves multiple steps, including the protection of hydroxyl groups, selective functional group transformations, and stereoselective reactions. Common synthetic routes may involve the use of protecting groups such as benzyl ethers and the introduction of vinyl groups through olefination reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and reproducibility. The choice of solvents, reagents, and purification methods would be critical in developing an industrially viable process.

Chemical Reactions Analysis

Types of Reactions

2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, particularly those involving hydroxyl and vinyl groups. Its stereochemistry can provide insights into the mechanisms of enzymatic reactions and the development of enzyme inhibitors.

Medicine

In medicine, 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its functional groups can be modified to create derivatives with specific characteristics for various applications.

Mechanism of Action

The mechanism of action of 2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzyloxy and vinyl groups may play a role in binding to these targets, while the diol groups could participate in hydrogen bonding or other interactions. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
  • (1R,2R,4R)-1,8-Epoxy-p-menthane-2,4-diol
  • (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-4-[(2R,3R,4R,5S

Properties

IUPAC Name

4-ethenyl-4,8-dimethyl-1-phenylmethoxynonane-2,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-5-20(4,13-9-12-19(2,3)22)14-18(21)16-23-15-17-10-7-6-8-11-17/h5-8,10-11,18,21-22H,1,9,12-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYIIPWMBSADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(CC(COCC1=CC=CC=C1)O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562145
Record name 1-(Benzyloxy)-4-ethenyl-4,8-dimethylnonane-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130675-14-8
Record name 1-(Benzyloxy)-4-ethenyl-4,8-dimethylnonane-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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